Inosine-13C5: A Technical Guide for Researchers
Inosine-13C5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Inosine-13C5, a stable isotope-labeled nucleoside crucial for metabolic research and drug development. This document details its chemical properties, structure, and applications, with a focus on its use in stable isotope tracing studies.
Introduction to Inosine-13C5
Inosine-13C5 is a non-radioactive, stable isotope-labeled form of inosine. In this molecule, five carbon atoms in the ribose sugar moiety are replaced with the heavy isotope carbon-13 (¹³C). This labeling makes Inosine-13C5 an invaluable tool for tracing the metabolic fate of inosine in biological systems without the need for radioactive tracers.
Inosine itself is an endogenous purine nucleoside formed from the deamination of adenosine. It plays significant roles in various physiological processes, exhibiting anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] As a stable isotope-labeled analog, Inosine-13C5 allows researchers to quantitatively track its uptake, metabolism, and incorporation into downstream metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Chemical Structure and Properties
The chemical structure of Inosine-13C5 is identical to that of inosine, with the exception of the five carbon atoms in the ribofuranose ring being ¹³C.
IUPAC Name: 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl-13C)tetrahydrofuran-2-yl-2,3,4,5-13C4)-1,9-dihydro-6H-purin-6-one[1]
Chemical Structure:
Quantitative Data Summary
The following table summarizes the key quantitative data for Inosine-13C5.
| Property | Value | Source(s) |
| Molecular Formula | C₅¹³C₅H₁₂N₄O₅ | [3] |
| Molecular Weight | 273.19 g/mol | [3] |
| Appearance | White to Off-white Solid | [1] |
| Purity | ≥98% | [1] |
| Isotopic Enrichment | ≥99 atom % ¹³C | [4] |
| Solubility | Soluble in DMSO (10 mg/mL) and Water. | [1][3] |
| Storage | Store at -20°C. | [3] |
Applications in Research and Drug Development
The primary application of Inosine-13C5 is in metabolic flux analysis (MFA) and stable isotope tracing studies. These experiments are critical for understanding cellular metabolism in both healthy and diseased states.
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Metabolic Pathway Tracing: Researchers use Inosine-13C5 to trace the pathways of inosine metabolism, including its conversion to hypoxanthine and ribose-1-phosphate, and the subsequent entry of these molecules into the pentose phosphate pathway (PPP), glycolysis, and the Krebs cycle.[5]
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Alternative Carbon Source Studies: Studies have shown that inosine can serve as an alternative carbon source for certain cell types, such as activated T-cells, particularly under glucose-restricted conditions. Inosine-13C5 is instrumental in elucidating the metabolic rewiring that allows for this adaptation.[5]
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Drug Development: In drug development, stable isotope-labeled compounds like Inosine-13C5 are used as internal standards for quantitative analysis in pharmacokinetic and pharmacodynamic studies using NMR, GC-MS, or LC-MS.[1]
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment in cultured mammalian cells using Inosine-13C5. This protocol is intended as a template and may require optimization based on the specific cell line and experimental objectives.
Cell Culture and Labeling
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Cell Seeding: Plate the mammalian cells of interest in standard culture dishes or multi-well plates and grow to the desired confluency (typically 70-80%).
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Media Preparation: Prepare the labeling medium by supplementing glucose-free and serum-free base medium with dialyzed fetal bovine serum (if required) and a known concentration of Inosine-13C5. The unlabeled glucose concentration should be adjusted based on the experimental design (e.g., glucose-restricted conditions).
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Labeling Initiation: Aspirate the standard culture medium from the cells and wash the cells once with sterile phosphate-buffered saline (PBS).
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Incubation: Add the pre-warmed Inosine-13C5 labeling medium to the cells and incubate for a predetermined period. For steady-state analysis, this is often 24 hours or until the labeling of key downstream metabolites has reached a plateau.
Metabolite Extraction
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Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
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Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
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Cell Lysis and Collection: Incubate the plates at -80°C for at least 15 minutes to precipitate proteins. Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
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Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
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Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
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Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
LC-MS Analysis
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Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., a mixture of water and acetonitrile).
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Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
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Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of the metabolites of interest.
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Data Analysis: Process the raw data to determine the fractional labeling of each metabolite, which reflects the incorporation of the ¹³C label from Inosine-13C5. This data can then be used for metabolic flux analysis.
Visualization of Inosine Metabolism
The following diagrams illustrate key aspects of inosine metabolism and a typical experimental workflow for its study using Inosine-13C5.
Inosine Catabolic Pathway
This diagram shows the breakdown of inosine into hypoxanthine and ribose-1-phosphate, and their entry into subsequent metabolic pathways.
Caption: Catabolism of Inosine by Purine Nucleoside Phosphorylase.
Experimental Workflow for Inosine-13C5 Isotope Tracing
This diagram outlines the major steps in a stable isotope tracing experiment using Inosine-13C5.
Caption: Workflow for Inosine-13C5 Stable Isotope Tracing.
